Allyl 4-chloro-2-(allyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 4-chloro-2-(allyloxy)benzoate is an organic compound with the molecular formula C13H13ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an allyloxy group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-chloro-2-(allyloxy)benzoate typically involves the esterification of 4-chloro-2-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 4-chloro-2-(allyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-chloro-2-(allyloxy)benzoic acid.
Reduction: Formation of 4-chloro-2-(allyloxy)benzyl alcohol.
Substitution: Formation of 4-chloro-2-(allyloxy)benzoate derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Allyl 4-chloro-2-(allyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Allyl 4-chloro-2-(allyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers, and it occurs through a concerted mechanism involving the formation of a C-C bond and the breaking of a C-O bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl 4-chlorobenzoate: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
4-Chloro-2-(allyloxy)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Allyl 2-(allyloxy)benzoate: Lacks the chlorine atom, which can influence its chemical behavior and applications.
Uniqueness
Allyl 4-chloro-2-(allyloxy)benzoate is unique due to the presence of both an allyloxy group and a chlorine atom on the benzene ring
Eigenschaften
CAS-Nummer |
93856-97-4 |
---|---|
Molekularformel |
C13H13ClO3 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-7-16-12-9-10(14)5-6-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
GJCTZTYNZHADNP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=CC(=C1)Cl)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.